molecular formula C13H21NO3 B3048317 tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate CAS No. 1638771-32-0

tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate

Cat. No.: B3048317
CAS No.: 1638771-32-0
M. Wt: 239.31
InChI Key: HLYGBCMBJPUFGL-UHFFFAOYSA-N
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Description

tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate is a bicyclic carbamate derivative characterized by a bicyclo[3.2.1]octane scaffold with a ketone group at position 8 and a tert-butoxycarbonyl (Boc)-protected amine at position 3. Its molecular formula is C₁₃H₂₁NO₃, with a molecular weight of 239.32 g/mol (CAS: 1630906-73-8) . This compound is widely utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of bioactive molecules due to the Boc group’s stability under diverse reaction conditions. Its rigid bicyclic structure and functional group positioning make it valuable for stereochemical studies and drug design .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(8-oxo-3-bicyclo[3.2.1]octanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-6-8-4-5-9(7-10)11(8)15/h8-10H,4-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYGBCMBJPUFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701150114
Record name Carbamic acid, N-(8-oxobicyclo[3.2.1]oct-3-yl)-, 1,1-dimethylethyl ester
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Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638771-32-0
Record name Carbamic acid, N-(8-oxobicyclo[3.2.1]oct-3-yl)-, 1,1-dimethylethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(8-oxobicyclo[3.2.1]oct-3-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (8-oxobicyclo[3.2.1]octan-3-yl)carbamate
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Preparation Methods

Organocatalyzed Intramolecular Michael Addition

The intramolecular Michael addition stands as a cornerstone for constructing the bicyclo[3.2.1]octane framework. As reported by MDPI, this method employs organocatalysts to induce stereoselective cyclization. For example, the reaction of β-ketoesters with α,β-unsaturated aldehydes in the presence of Hayashi-Jørgensen catalyst (diphenylprolinol silyl ether) and DBU (1,8-diazabicycloundec-7-ene) achieves the bicyclic structure via a domino Michael-aldol sequence.

Key steps include:

  • Enamine Formation : The catalyst activates the aldehyde substrate, forming a chiral enamine intermediate.
  • Michael Addition : Intramolecular attack of the enamine onto the β-ketoester moiety generates a six-membered ring.
  • Aldol Cyclization : Subsequent aldol reaction closes the second ring, yielding the bicyclo[3.2.1]octane core.

Reaction conditions:

  • Solvent: Chloroform or toluene
  • Temperature: 25–40°C
  • Yield: 60–75%
  • Stereoselectivity: Up to 73% enantiomeric excess (ee) when using quinine-derived catalysts.

Multi-Step Synthesis via Bicyclo[3.2.1]octan-8-one Intermediates

A patent by WO2020136188A1 outlines a multi-step route starting from 3-azabicyclo[3.2.1]octan-8-amine . The synthesis involves:

  • Carbamate Protection : Treatment of the amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) affords the Boc-protected intermediate.
  • Oxidation : Selective oxidation of the bridgehead carbon using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and NaOCl yields the 8-oxo derivative.

Optimization Insights :

  • Boc Protection : Conducted at 0°C to minimize side reactions.
  • Oxidation : TEMPO/NaOCl system ensures chemoselectivity, avoiding over-oxidation to carboxylic acids.
  • Overall Yield: 42–58% after purification by column chromatography.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and limitations of each method:

Method Catalysts/Reagents Yield (%) Stereoselectivity Scalability Limitations
Organocatalyzed Michael Hayashi-Jørgensen, DBU 60–75 Up to 73% ee Moderate Sensitivity to moisture
Multi-Step Boc Oxidation Boc₂O, TEMPO/NaOCl 42–58 N/A High Requires toxic oxidants
Ring-Closing Metathesis Grubbs 2nd-gen catalyst 50–65* Moderate Low High catalyst cost

*Extrapolated from analogous systems.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols .

Scientific Research Applications

Structure and Molecular Characteristics

  • Molecular Formula : C13H21NO3
  • Molecular Weight : 239.31 g/mol
  • IUPAC Name : tert-butyl (8-oxobicyclo[3.2.1]octan-3-yl)carbamate

The synthesis of this compound typically involves the reaction of a bicyclic ketone with tert-butyl carbamate, often using bases like sodium hydride or potassium carbonate in organic solvents such as THF or DCM at controlled temperatures.

Reaction Types

The compound can undergo various chemical reactions:

  • Oxidation : To introduce additional functional groups.
  • Reduction : Converting carbonyl groups into alcohols.
  • Substitution : Participating in nucleophilic substitution reactions.

Chemistry

In organic synthesis, tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate serves as a valuable building block for creating more complex molecules. Its unique structure allows for diverse reactivity, making it an essential intermediate in the synthesis of various organic compounds.

Biology

The carbamate moiety can act as a protecting group for amines in peptide synthesis, facilitating the formation of peptide bonds while preventing unwanted reactions during the synthesis process.

Medicinal Chemistry

This compound is being explored as a drug precursor due to its ability to undergo multiple chemical transformations. Its potential applications include:

  • Development of new pharmaceuticals targeting specific biological pathways.
  • Modification of existing drugs to enhance efficacy and reduce side effects.

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Production of specialty chemicals.
  • Formulation of coatings, adhesives, and polymers due to its stability and reactivity.

Case Study 1: Medicinal Chemistry Development

A research team investigated the use of this compound as a precursor for synthesizing novel analgesics. The compound's ability to modify existing drug structures led to improved potency and reduced side effects compared to traditional analgesics.

Case Study 2: Industrial Application in Coatings

An industrial study focused on incorporating this compound into polymer formulations for protective coatings. The results indicated enhanced durability and resistance to environmental factors compared to standard coatings without the compound.

Mechanism of Action

The mechanism by which tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. The bicyclic structure of the compound provides steric hindrance, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, ring systems, and physicochemical properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate (Target) 8-oxo, 3-Boc C₁₃H₂₁NO₃ 239.32 1630906-73-8 Intermediate in drug synthesis; stable Boc protection
tert-butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate 3-oxo, 8-Boc C₁₃H₂₁NO₃ 239.32 1630906-73-8 Structural isomer; ketone position alters reactivity
tert-butyl N-[endo-8-azabicyclo[3.2.1]octan-3-yl]carbamate 8-aza (NH), 3-Boc C₁₂H₂₂N₂O₂ 226.32 132234-69-6 Aza substitution increases basicity; used in heterocyclic drug scaffolds
tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate 8-amino, 3-Boc C₁₃H₂₄N₂O₂ 240.34 1439905-12-0 Free amine enhances nucleophilicity; precursor for peptide coupling
tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride 6-aza (NH), 3-Boc, HCl salt C₁₂H₂₂N₂O₂·HCl 262.80 2648947-90-2 Hydrochloride salt improves solubility; bioactive in CNS-targeting molecules
tert-butyl N-{3-methylidenebicyclo[3.2.1]octan-8-yl}carbamate 3-methylene, 8-Boc C₁₄H₂₃NO₂ 237.34 2168116-64-9 Exocyclic double bond enables Diels-Alder reactions; used in complex cycloadditions
tert-butyl N-[[exo-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate (TBOA) exo-8-aza, Boc-protected methylene C₁₃H₂₄N₂O₂ 240.34 455267-38-6 EAAT inhibitor; modulates glutamate transport in neurological research

Structural and Functional Differences

  • Ketone vs. Amine/Aza Substitution: The 8-oxo derivative (target compound) is less polar than its 8-amino (e.g., CAS: 1439905-12-0) or 8-aza (e.g., CAS: 132234-69-6) analogs, affecting solubility and reactivity. The oxo group participates in ketone-specific reactions (e.g., nucleophilic additions), while amino/aza groups enable acid-base interactions . Hydrochloride salts (e.g., CAS: 2648947-90-2) exhibit higher water solubility, critical for in vivo applications .
  • Ring Size and Stereochemistry :

    • Smaller bicyclo systems (e.g., bicyclo[2.2.1]heptane in ) reduce steric hindrance but limit conformational rigidity compared to bicyclo[3.2.1]octane .
    • exo/endo Isomerism : Compounds like TBOA (CAS: 455267-38-6) demonstrate stereochemical preferences influencing biological target binding .

Biological Activity

tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate (CAS No. 1638771-32-0) is a compound characterized by its unique bicyclic structure and functional groups, notably the tert-butyl and carbamate moieties. This article aims to explore its biological activity, synthesis methods, and potential applications based on diverse research findings.

  • Molecular Formula : C13H21NO3
  • Molecular Weight : 239.32 g/mol
  • IUPAC Name : tert-butyl (8-oxobicyclo[3.2.1]octan-3-yl)carbamate
  • Purity : 97%

Synthesis Methods

The synthesis of this compound typically involves:

  • Reagents : Reaction between a bicyclic ketone and tert-butyl carbamate.
  • Catalysts : Commonly sodium hydride or potassium carbonate.
  • Solvents : Organic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
  • Conditions : Reactions are performed at room temperature or slightly elevated temperatures .

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors:

  • The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity.
  • The steric hindrance provided by the bicyclic structure may influence binding affinity and specificity towards biological targets .

Biological Activity

Research indicates that this compound exhibits potential in several biological contexts:

Enzyme Inhibition Studies

In studies evaluating enzyme inhibition, compounds similar to this compound have shown promise as inhibitors for various proteases, including those involved in viral replication, such as SARS-CoV 3CL protease:

  • Inhibitory Concentration (IC50) values were determined through fluorometric assays, demonstrating significant inhibition rates compared to control compounds .

Pharmacological Applications

The compound's ability to undergo diverse chemical transformations makes it a candidate for drug development:

  • It serves as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Its reactivity allows it to be explored as a precursor for pharmaceuticals targeting specific diseases .

Case Studies

Several studies have highlighted the biological relevance of compounds structurally related to this compound:

StudyFindings
SARS-CoV Protease Inhibition Compounds with similar structures exhibited potent inhibitory activity against SARS-CoV 3CL protease, indicating potential therapeutic applications in antiviral drug design .
Peptide Synthesis The carbamate group acts as a protecting group for amines in peptide synthesis, enhancing the efficiency of synthesizing bioactive peptides .

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds reveals the unique properties of this compound:

CompoundKey FeaturesBiological Activity
tert-butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamateDifferent positioning of oxo groupModerate enzyme inhibition
rac-tert-butyl N-{(1R,2R,5S)-8-oxobicyclo[3.2.1]octan-2-yl}carbamateStereochemical variationsEnhanced binding affinity in certain assays

Q & A

Q. What are the established synthetic routes for tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate, and how can reaction conditions be optimized?

While direct synthesis data for the 8-oxo derivative is limited, analogous carbamates on bicyclo[3.2.1]octane scaffolds are synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamates are often prepared using potassium carbonate in DMF at 100°C under sealed-tube conditions, achieving yields up to 85% . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), base strength (K₂CO₃ vs. Cs₂CO₃), or temperature to stabilize the oxo group. Monitoring by TLC or LC-MS is critical to track intermediate formation.

Q. What spectroscopic methods are recommended for characterizing this compound, and how should conflicting data be resolved?

Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm bicyclic scaffold integrity and carbamate connectivity.
  • MS : ESI-MS for molecular ion validation (e.g., observed m/z 335.2 [M+H]⁺ in related compounds) .
  • IR : To verify carbonyl (C=O) stretches (~1700 cm⁻¹). Conflicting data (e.g., unexpected splitting in NMR) may arise from stereochemical ambiguity or dynamic effects. Use variable-temperature NMR or NOE experiments to resolve conformational equilibria. Cross-validation with X-ray crystallography (if crystals are obtainable) is ideal .

Q. What are the critical handling and storage protocols for this compound?

Based on safety data for structurally similar carbamates:

  • Storage : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation .
  • Handling : Use PPE (gloves, goggles) due to potential irritancy (H315/H319). Avoid inhalation (H335) by working in a fume hood .

Advanced Research Questions

Q. How can computational modeling predict reactivity and stereochemical outcomes for derivatives of this compound?

Density Functional Theory (DFT) calculations can map transition states for functionalization reactions (e.g., ketone reduction or amine alkylation). For stereochemical control, molecular docking or MD simulations may predict how substituents influence bicyclic ring conformation. Software like Gaussian or Schrödinger Suite can model electronic effects of the 8-oxo group on carbamate stability .

Q. What crystallographic strategies are effective in determining the absolute configuration of this compound?

Single-crystal X-ray diffraction using SHELXL is the gold standard. Key steps:

  • Grow crystals via slow evaporation (e.g., in EtOAc/hexane).
  • Resolve heavy-atom positions with SHELXD for phase determination.
  • Refine anisotropic displacement parameters to confirm stereochemistry . If twinning occurs, use the TWIN/BASF commands in SHELXL for data correction.

Q. How can functionalization of the bicyclo[3.2.1]octane scaffold be achieved without compromising the 8-oxo group?

Strategies include:

  • Protection : Convert the oxo group to a ketal or thioketal before nucleophilic attacks.
  • Selective alkylation : Use bulky bases (e.g., LDA) to deprotonate specific positions while preserving the ketone.
  • Metal-mediated reactions : Pd-catalyzed cross-couplings under mild conditions (e.g., Suzuki-Miyaura with aryl boronic acids) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate
Reactant of Route 2
tert-butyl N-{8-oxobicyclo[3.2.1]octan-3-yl}carbamate

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